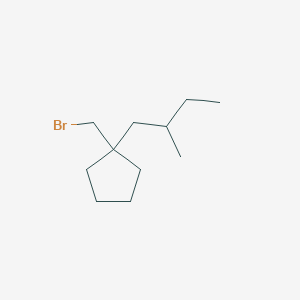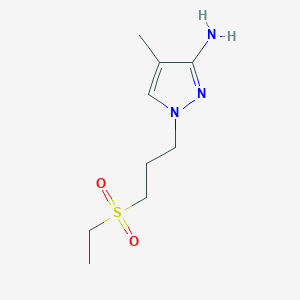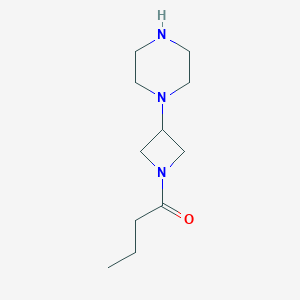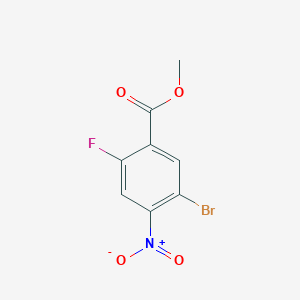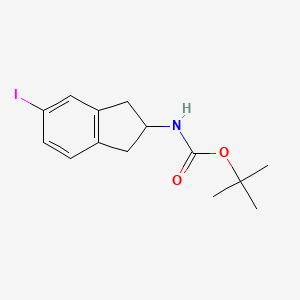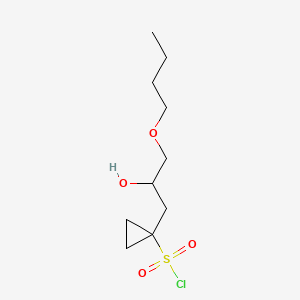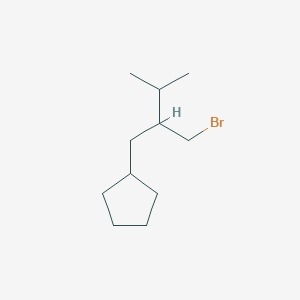
(2-(Bromomethyl)-3-methylbutyl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Bromomethyl)-3-methylbutyl)cyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopentane ring with a bromomethyl group and a methylbutyl group attached to it. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bromomethyl)-3-methylbutyl)cyclopentane can be achieved through several methods. One common approach involves the bromination of (2-methylbutyl)cyclopentane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically takes place under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Bromomethyl)-3-methylbutyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methylbutyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of (2-(Hydroxymethyl)-3-methylbutyl)cyclopentane.
Elimination: Formation of (2-Methylbutyl)cyclopentene.
Oxidation: Formation of (2-(Carboxymethyl)-3-methylbutyl)cyclopentane.
Aplicaciones Científicas De Investigación
(2-(Bromomethyl)-3-methylbutyl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2-(Bromomethyl)-3-methylbutyl)cyclopentane exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane: A simple cycloalkane with no substituents.
(2-Methylbutyl)cyclopentane: Similar structure but lacks the bromomethyl group.
(2-(Chloromethyl)-3-methylbutyl)cyclopentane: Similar structure with a chloromethyl group instead of a bromomethyl group.
Uniqueness
(2-(Bromomethyl)-3-methylbutyl)cyclopentane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The bromomethyl group can be easily substituted or eliminated, providing access to a wide range of derivatives and products.
Propiedades
Fórmula molecular |
C11H21Br |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
[2-(bromomethyl)-3-methylbutyl]cyclopentane |
InChI |
InChI=1S/C11H21Br/c1-9(2)11(8-12)7-10-5-3-4-6-10/h9-11H,3-8H2,1-2H3 |
Clave InChI |
AOEFYCSEBOPYRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC1CCCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



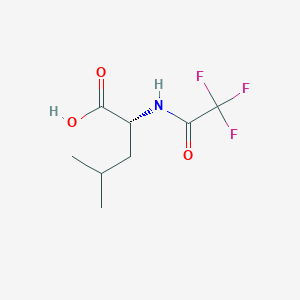



![5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine](/img/structure/B13638257.png)
